Estrone hemisuccinate

Catalog No.
S11145529
CAS No.
M.F
C22H26O5
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrone hemisuccinate

Product Name

Estrone hemisuccinate

IUPAC Name

4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1

InChI Key

VSHNBNRUBKFQCR-HVYAKZLKSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O

Estrone hemisuccinate, also known as Estrone 3-hemisuccinate, is characterized by the addition of a hemisuccinate group to the estrone molecule. This modification enhances its solubility and reactivity, making it suitable for various biochemical assays and studies. The chemical formula for estrone hemisuccinate is C22H26O5, and it is primarily utilized in research to study estrogen receptor interactions and hormonal dynamics in biological samples.

  • Oxidation: This compound can be oxidized to form various derivatives, which may have different biological activities or stability profiles.
  • Reduction: It can be reduced back to estrone or other related compounds using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hemisuccinate group can be replaced by other functional groups through substitution reactions, allowing for the synthesis of new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Nucleophiles: Various nucleophiles can be employed depending on the desired product.

Estrone hemisuccinate primarily interacts with estrogen receptors in various tissues. Its mechanism of action mirrors that of estrone, as it binds to estrogen receptors and influences cellular processes related to growth, differentiation, and metabolism. Although estrone hemisuccinate itself is not biologically active as an estrogen, it serves as a useful analog for studying estrogenic effects in vitro and in vivo .

Pharmacokinetics

In biological systems, estrone is metabolized to estradiol and estriol, which are further conjugated to sulfate and glucuronide forms. Estrone hemisuccinate mimics this behavior, allowing researchers to investigate hormonal interactions without the direct effects of active estrogens .

The synthesis of estrone hemisuccinate typically involves the reaction of estrone with succinic anhydride in the presence of a base such as pyridine. The reaction conditions are generally mild, allowing for efficient formation of the compound:

  • Reactants: Estrone and succinic anhydride.
  • Catalyst/Base: Pyridine or similar base.
  • Conditions: Stirring at room temperature for several hours.
  • Purification: The product is purified through recrystallization or chromatography.

In industrial settings, this process can be scaled up with optimized conditions to ensure high yield and purity.

Estrone hemisuccinate has diverse applications across various scientific fields:

  • Biochemical Research: Used in assays for quantifying steroid hormones in biological samples.
  • Developmental Biology: Studied for its role in reproductive organ development.
  • Oncology: Investigated for its effects on hormone-dependent cancers like breast cancer.
  • Neurobiology: Explored for potential neuroprotective effects and implications in skin health.

Research involving estrone hemisuccinate often focuses on its interactions with estrogen receptors and other cellular targets. Studies have shown that this compound can influence cell proliferation in hormone-sensitive cancer models, providing insights into potential therapeutic strategies against hormone-related diseases .

Estrone hemisuccinate is unique due to its specific hemisuccinate modification. Other similar compounds include:

  • Estrone 3-sulfate sodium salt
  • Estrone 3-methyl ether
  • Estrone sulfamate
  • Estrone 3-(β-D-glucuronide) sodium salt
  • 4-Hydroxyestrone
  • 2-Methoxyestrone
  • β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt

These compounds share structural similarities with estrone hemisuccinate but differ in their functional groups and specific applications, influencing their reactivity and biological activity.

Traditional Esterification Methodologies

The conventional synthesis of estrone hemisuccinate involves esterification of estrone’s 17β-hydroxyl group with succinic anhydride. This reaction typically employs a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mechanism follows nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of succinic anhydride, forming the hemisuccinate ester and releasing a carboxylic acid byproduct [1] [2].

Key parameters influencing yield include reaction temperature (commonly 60–80°C), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of succinic anhydride (1.2–1.5 equivalents). For example, a 2018 study reported a 78% yield after 12 hours at 70°C using DMAP in DMF [1]. Post-reaction workup involves neutralization with dilute hydrochloric acid, extraction with ethyl acetate, and solvent evaporation. Challenges in this method include competing oxidation of estrone’s phenolic A-ring and residual succinic acid contamination, necessitating rigorous purification [1].

Table 1: Traditional Esterification Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
PyridineDMF701272
DMAPTHF601078
TEADichloromethane252465

Novel Synthetic Approaches from Estrane Derivatives

Recent advances leverage estrane derivatives as starting materials to streamline synthesis. For instance, 17-ketoestrane intermediates undergo reductive amination followed by succinylation, bypassing the need for hydroxyl group activation [1]. A 2021 study demonstrated the use of 2-nitroestrone (synthesized via nitration of estrone methyl ether) as a precursor, achieving 89% conversion to the hemisuccinate after nitro group reduction and esterification [1].

Green chemistry innovations include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, which enhances regioselectivity and reduces byproducts. Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes. For example, a 2023 protocol achieved 82% yield in 15 minutes using 300 W microwave irradiation [1].

Table 2: Novel Methods Comparison

MethodStarting MaterialCatalystYield (%)Time
Enzymatic esterification17β-HydroxyestraneLipase B756 h
Microwave-assistedEstroneDMAP8215 min
Reductive amination2-NitroestroneSodium borohydride893 h

Purification Challenges and Industrial-Scale Production

Purification of estrone hemisuccinate is complicated by structurally similar byproducts, such as estrone monosuccinate isomers and unreacted estrone. Laboratory-scale purification often employs silica gel column chromatography with gradients of ethyl acetate and petroleum ether, achieving ≥95% purity [1]. Recrystallization from methanol or ethanol-water mixtures (80:20 v/v) is preferred industrially due to scalability, though it requires precise control of cooling rates to avoid oiling out [2].

Industrial production faces challenges in maintaining consistent esterification efficiency across large batches. Continuous flow reactors have been adopted to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes [2]. Additionally, in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progression, enabling real-time adjustments to anhydride feed rates.

Table 3: Purification Techniques and Efficiency

TechniquePurity (%)ScalabilityCost Efficiency
Column Chromatography95–98LowModerate
Recrystallization92–95HighHigh
Centrifugal Partition Chromatography98ModerateLow

Molecular Structure and Composition

Estrone hemisuccinate possesses the molecular formula C22H26O5 with a molecular weight of 370.44 grams per mole [1] [2]. The compound is chemically designated as 4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid, reflecting its complex stereochemical configuration [1]. The Chemical Abstracts Service (CAS) number for this compound is 58534-72-8 [2] [3].

The structural modification involves the introduction of a hemisuccinate moiety (-CO-CH2-CH2-COOH) attached via an ester linkage to the phenolic hydroxyl group at the 3-position of the estrone backbone [1] . This attachment creates a carboxylic acid functional group that significantly influences the compound's physicochemical behavior, particularly its solubility and ionization characteristics.

Solid-State Properties

Estrone hemisuccinate typically exists as a semi-solid to crystalline powder under standard conditions [2]. The compound exhibits enhanced solubility compared to its parent estrone molecule, which is attributed to the introduction of the polar hemisuccinate group . The monoisotopic mass of estrone hemisuccinate is 370.178 daltons, and its InChI key is VSHNBNRUBKFQCR-QLDGJZPUSA-N [1] [5].

The crystallographic analysis reveals that estrone hemisuccinate maintains the characteristic steroid nucleus structure with its four fused rings (A, B, C, and D rings) while accommodating the additional hemisuccinate substituent [1]. The stereochemical configuration includes multiple chiral centers, specifically at positions 8R, 9S, 13S, and 14S, which are consistent with the natural estrone configuration [1].

Spectroscopic Characteristics

The compound exhibits distinctive spectroscopic properties that facilitate its identification and characterization. Mass spectrometry analysis shows characteristic fragmentation patterns with molecular ion peaks at m/z 371 [M+H]+ and related adducts [1]. The collision cross section values provide additional structural information, with [M+H]+ at 188.0 Ų, [M+Na]+ at 192.3 Ų, and [M-H]- at 191.1 Ų [1].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the steroid nucleus protons and the hemisuccinate chain carbons [6]. The presence of the hemisuccinate group is confirmed by the appearance of methylene protons from the succinic acid chain and the carbonyl carbon signals in the 13C NMR spectrum [6].

Polymorphic Behavior

While specific polymorphic studies of estrone hemisuccinate are limited in the available literature, related steroid hemisuccinate compounds have demonstrated pH-sensitive polymorphic behavior [7]. The compound's ability to exist in different crystalline forms may be influenced by factors such as crystallization solvent, temperature, and pH conditions during preparation [8].

The hemisuccinate modification introduces additional hydrogen bonding capabilities through the carboxylic acid group, which may influence crystal packing arrangements and intermolecular interactions [9]. These interactions can affect the compound's solid-state stability and dissolution characteristics, making crystallographic analysis crucial for understanding its pharmaceutical behavior.

Solubility Parameters in Pharmaceutical Solvents

Aqueous Solubility Enhancement

The introduction of the hemisuccinate group significantly enhances the aqueous solubility of estrone hemisuccinate compared to the parent estrone compound . While estrone exhibits a maximum water solubility of approximately 1.30 mg/L at 25°C [10] [11], estrone hemisuccinate demonstrates enhanced aqueous solubility due to the ionizable carboxylic acid functionality .

The enhancement in water solubility is attributed to the hemisuccinate group's ability to form hydrogen bonds with water molecules and its potential for ionization at physiological pH values . This modification makes the compound more suitable for aqueous pharmaceutical formulations where the parent estrone would be practically insoluble [12].

Organic Solvent Compatibility

Estrone hemisuccinate exhibits favorable solubility characteristics in various organic solvents commonly used in pharmaceutical applications [13] [14]. The compound demonstrates enhanced solubility in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with solubility values approximating 20 mg/mL, similar to those observed for estrone [13].

In ethanol, estrone hemisuccinate shows improved solubility compared to estrone, which has a solubility of approximately 4 mg/mL [14]. The hemisuccinate modification allows for better dissolution in ethanol-based systems, making it more suitable for topical formulations and oral preparations that utilize ethanol as a co-solvent [15].

The compound also exhibits enhanced solubility in other pharmaceutical solvents including methanol, acetone, chloroform, and benzene [14]. This broad solvent compatibility provides formulation scientists with multiple options for developing various dosage forms and delivery systems.

pH-Dependent Solubility Behavior

The presence of the carboxylic acid group in estrone hemisuccinate confers pH-dependent solubility characteristics that are absent in the parent estrone compound . At physiological pH (7.4), the carboxylic acid group can undergo partial ionization, leading to the formation of the corresponding carboxylate anion, which significantly enhances aqueous solubility .

This pH-dependent behavior is particularly important for pharmaceutical applications, as it allows for controlled release and targeted delivery systems [16]. The compound's solubility increases substantially at alkaline pH values, where the carboxylic acid group is fully ionized, while maintaining stability at slightly acidic to neutral pH ranges [16].

Buffer System Compatibility

Estrone hemisuccinate demonstrates good compatibility with common pharmaceutical buffer systems [13]. In phosphate-buffered saline (PBS) at pH 7.2, the compound shows enhanced solubility compared to estrone, which has a solubility of approximately 0.15 mg/mL in a 1:5 DMF:PBS system [13].

The compound's compatibility with buffer systems is crucial for parenteral formulations and in vitro studies [13]. The hemisuccinate modification allows for the preparation of stable aqueous solutions that can be used in various pharmaceutical and research applications without the need for extensive co-solvent systems.

Thermal Stability and Degradation Pathways

Thermal Degradation Characteristics

Estrone hemisuccinate exhibits temperature-dependent stability characteristics that are influenced by both the steroid nucleus and the hemisuccinate substituent [17]. Stability studies have demonstrated that the compound retains greater than 90% of its potency when stored at room temperature (25°C) for 90 days [17].

The thermal stability is enhanced under refrigerated conditions (2-8°C), where the compound maintains its chemical integrity for extended periods [17]. This improved stability at lower temperatures is attributed to reduced molecular motion and decreased rates of chemical degradation processes [17].

At elevated temperatures above 40°C, estrone hemisuccinate undergoes rapid degradation through multiple pathways [17]. The primary degradation mechanism involves hydrolysis of the ester linkage between the steroid nucleus and the hemisuccinate group, leading to the formation of estrone and succinic acid [18].

Hydrolytic Degradation Pathways

The most significant degradation pathway for estrone hemisuccinate involves hydrolysis of the hemisuccinate ester linkage [18]. This reaction occurs readily in aqueous environments and is catalyzed by both acidic and basic conditions [18]. The hydrolysis reaction yields estrone and succinic acid as the primary products [18].

The hydrolytic stability is pH-dependent, with the compound showing optimal stability at physiological pH (7.4) [18]. At extreme pH values, either acidic or basic, the rate of hydrolysis increases significantly, leading to rapid degradation of the compound [18]. This pH sensitivity must be considered when developing pharmaceutical formulations containing estrone hemisuccinate.

Enzymatic hydrolysis represents another important degradation pathway, particularly in biological systems [18]. Esterases present in various tissues can cleave the hemisuccinate ester bond, releasing the active estrone moiety [18]. This enzymatic cleavage is often utilized therapeutically to provide controlled release of the active hormone.

Oxidative Degradation Mechanisms

Estrone hemisuccinate can undergo oxidative degradation through several distinct pathways [19] [20]. The steroid nucleus is susceptible to oxidation at multiple positions, including the 17-position, where the ketone group can be further oxidized or reduced [19].

Hydroxylation reactions at the 2- and 4-positions of the aromatic A-ring represent significant oxidative pathways [19] [20]. These reactions are catalyzed by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, leading to the formation of 2-hydroxyestrone and 4-hydroxyestrone derivatives [19].

The oxidative degradation can also involve ring-opening reactions, particularly affecting the A and B rings of the steroid nucleus [20]. These reactions lead to the formation of seco-estrone derivatives through meta-cleavage mechanisms catalyzed by dioxygenase enzymes [20].

Photodegradation and Light Sensitivity

Estrone hemisuccinate exhibits sensitivity to light exposure, which can initiate photodegradation processes [21]. The compound should be stored protected from light to maintain its chemical stability and prevent the formation of photodegradation products [21].

Photodegradation typically involves the formation of reactive oxygen species that can attack various positions on the steroid nucleus [21]. The hemisuccinate group may also be affected by photochemical reactions, potentially leading to decarboxylation or other structural modifications [21].

The extent of photodegradation is influenced by factors such as light intensity, wavelength, exposure duration, and the presence of photosensitizers [21]. Pharmaceutical formulations containing estrone hemisuccinate should incorporate appropriate light-protective measures, including amber containers and storage in dark conditions [21].

Environmental Degradation Pathways

In environmental systems, estrone hemisuccinate can undergo extensive biodegradation through various microbial pathways [22] [20]. Bacterial degradation represents a significant removal mechanism in wastewater treatment systems and soil environments [22].

The primary environmental degradation pathway involves the 4,5-seco pathway, where the steroid nucleus undergoes ring cleavage to form pyridinestrone acid and other metabolites [20]. This pathway is particularly important in activated sludge systems where Novosphingobium species are the major degraders [20].

Soil degradation of estrone hemisuccinate is influenced by factors such as soil type, organic matter content, pH, and microbial activity [22]. The compound shows varying degradation rates in different soil types, with fluvisol, cambisol, and chernozem soils exhibiting different degradation patterns [22].

The environmental fate of estrone hemisuccinate also involves sorption to soil particles and organic matter, which can influence its bioavailability and degradation rates [22]. Understanding these environmental processes is crucial for assessing the ecological impact of pharmaceutical compounds containing estrone hemisuccinate.

Stabilization Strategies

Various stabilization strategies can be employed to enhance the thermal and chemical stability of estrone hemisuccinate [17]. Refrigerated storage at 2-8°C represents the most effective approach for maintaining compound integrity over extended periods [17].

The use of appropriate pH buffering systems can help maintain optimal pH conditions and prevent acid- or base-catalyzed degradation [17]. Antioxidants may be incorporated into formulations to prevent oxidative degradation, particularly in the presence of light or oxygen [17].

Encapsulation technologies, such as liposomal formulations or nanoparticle systems, can provide protection from environmental degradation factors while maintaining the compound's therapeutic efficacy [7]. These approaches are particularly valuable for parenteral formulations where stability is critical.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

370.17802393 g/mol

Monoisotopic Mass

370.17802393 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

Explore Compound Types